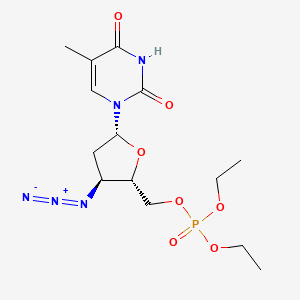
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and diethyl ester groups, which modify its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (trityl) chloride.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent.
Esterification: The diethyl ester groups are introduced by reacting the intermediate with diethyl phosphorochloridate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition reactions:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Diethyl phosphorochloridate: Used for esterification.
Copper(I) catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
科学研究应用
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
作用机制
The compound exerts its effects primarily through its incorporation into DNA, where it can interfere with DNA synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural features.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is unique due to its diethyl ester groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to other similar compounds.
属性
CAS 编号 |
130759-78-3 |
|---|---|
分子式 |
C14H22N5O7P |
分子量 |
403.33 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-4-23-27(22,24-5-2)25-8-11-10(17-18-15)6-12(26-11)19-7-9(3)13(20)16-14(19)21/h7,10-12H,4-6,8H2,1-3H3,(H,16,20,21)/t10-,11+,12+/m0/s1 |
InChI 键 |
FXULNIGVPLOPNT-QJPTWQEYSA-N |
手性 SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
规范 SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


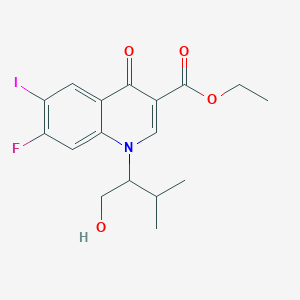
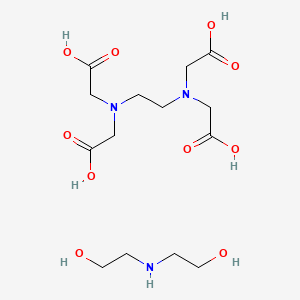
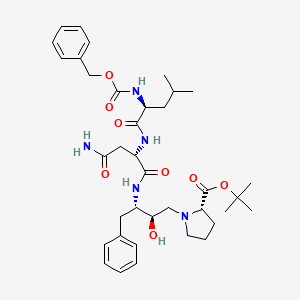
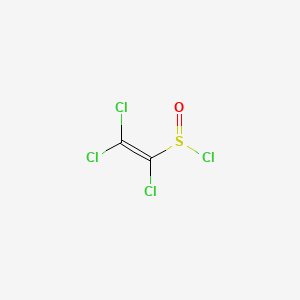
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
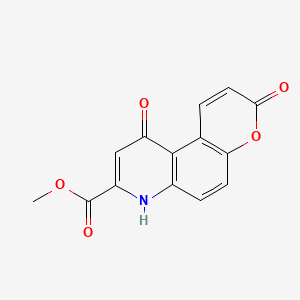
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
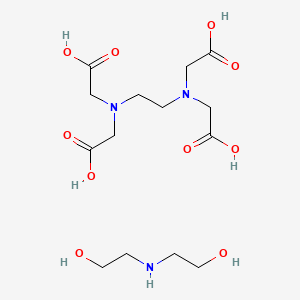




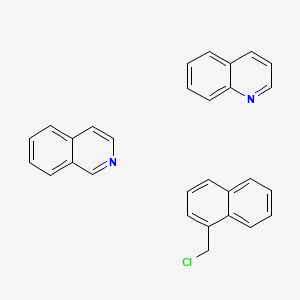
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
